Hexylphosphonic acid

Description

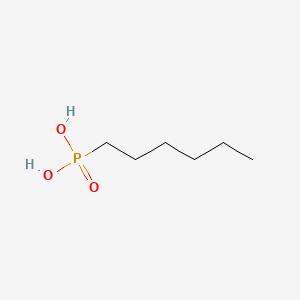

Structure

3D Structure

Properties

IUPAC Name |

hexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWAEWLHSDGBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963772 | |

| Record name | Hexylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-24-8 | |

| Record name | 4721-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hexylphosphonic Acid: Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylphosphonic acid (HPA) is an organophosphorus compound belonging to the class of phosphonic acids. It is characterized by a hexyl group attached to a phosphorus atom, which is also bonded to two hydroxyl groups and one oxygen atom. This structure imparts amphiphilic properties to the molecule, with a hydrophobic hexyl tail and a hydrophilic phosphonic acid head group. These characteristics make HPA a versatile molecule with applications in surface modification, nanoparticle synthesis, and as a surfactant.[1] This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and analysis of this compound.

Chemical Structure and Formula

The chemical identity of this compound is well-defined by its molecular formula and various structural representations.

-

Molecular Formula: C H O P

-

Molecular Weight: 166.16 g/mol

-

IUPAC Name: this compound

-

CAS Number: 4721-24-8

Different notations are used to represent the structure of this compound, including:

-

SMILES (Simplified Molecular Input Line Entry System): CCCCCCP(=O)(O)O

-

InChI (International Chemical Identifier): InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9)

The structure consists of a six-carbon alkyl chain (hexyl group) single-bonded to the phosphorus atom of a phosphonic acid moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | |

| Melting Point | 97-103 °C | [2] |

| Boiling Point | 299.7 °C at 760 mmHg | |

| Solubility | Slightly soluble in water (7.1 g/L at 25 °C) | |

| pKa | 2.66 ± 0.10 (Predicted) | |

| LogP | 1.74440 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

One common method for the synthesis of alkylphosphonic acids is the Michaelis-Arbuzov reaction.[3][4][5][6] This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. A subsequent hydrolysis step yields the phosphonic acid.

Experimental Protocol: Synthesis of this compound via the Michaelis-Arbuzov Reaction

Materials:

-

Triethyl phosphite

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium sulfate (B86663) (anhydrous)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite (1 equivalent) and 1-bromohexane (1.1 equivalents) in toluene.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Hydrolysis: To the resulting diethyl hexylphosphonate, add concentrated hydrochloric acid. Heat the mixture to reflux for 6-12 hours to hydrolyze the ester groups.

-

Isolation and Purification: Cool the reaction mixture and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials or byproducts. The aqueous layer containing the this compound can be concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/acetone).

-

Drying: Dry the purified this compound under vacuum over a desiccant like P O .

A schematic representation of the synthesis workflow is provided below.

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Accurate and reliable analytical methods are essential for the characterization and quality control of this compound.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the separation and quantification of this compound. Due to its polar nature, a reversed-phase column with an aqueous mobile phase is typically employed.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-20 min: Gradient to 5% A, 95% B

-

20-25 min: 5% A, 95% B

-

25-30 min: Gradient back to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% phosphoric acid) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ³¹P NMR are informative.

Experimental Protocol: NMR Analysis of this compound

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent such as deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD).

-

¹H NMR:

-

Acquire a standard proton NMR spectrum.

-

Expected signals:

-

A triplet corresponding to the terminal methyl group (CH₃) of the hexyl chain.

-

A series of multiplets for the methylene (B1212753) groups (CH₂) of the hexyl chain.

-

A multiplet for the methylene group adjacent to the phosphorus atom, which will show coupling to the phosphorus atom.

-

A broad singlet for the acidic protons of the phosphonic acid group (if in a non-exchanging solvent).

-

-

-

³¹P NMR:

-

Acquire a proton-decoupled phosphorus NMR spectrum.

-

A single resonance is expected for the phosphorus atom in this compound. The chemical shift will be characteristic of an alkylphosphonic acid.

-

The general workflow for the analysis of a synthesized batch of this compound is depicted below.

Caption: General workflow for the analysis and characterization of this compound.

Applications in Research and Development

This compound's unique properties make it a valuable tool in various scientific and industrial applications.

-

Surface Modification: The phosphonic acid head group can strongly bind to metal oxide surfaces, forming self-assembled monolayers (SAMs). The hexyl tail then provides a hydrophobic outer layer, which can be used to modify the surface properties of materials, for instance, to create water-repellent coatings.

-

Nanoparticle Synthesis: HPA can act as a capping agent during the synthesis of nanoparticles, such as quantum dots and metal nanoparticles.[7][8][9][10][11] It controls the growth and prevents the aggregation of the nanoparticles, thereby influencing their size and stability.

A simplified logical relationship illustrating the role of this compound in surface modification is shown below.

Caption: Logical flow of surface modification using this compound.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain detailing the direct involvement of this compound in specific biological signaling pathways. Organophosphonates, as a class, are known to interact with biological systems, often by mimicking phosphates. Further research is required to elucidate the specific biological effects and potential signaling pathway modulation by this compound.

Conclusion

This compound is a valuable chemical compound with well-defined structural and physicochemical properties. Its synthesis, primarily through the Michaelis-Arbuzov reaction, is achievable through standard organic chemistry techniques. Reliable analytical methods, such as HPLC and NMR, are available for its characterization and quality control. The primary applications of HPA currently lie in materials science, particularly in surface modification and nanoparticle synthesis. While its direct biological activity and role in signaling pathways are not yet well-understood, its structural similarity to endogenous phosphates suggests potential for future exploration in the life sciences. This guide provides a foundational technical overview for researchers and professionals working with or interested in the applications of this compound.

References

- 1. hiyka.com [hiyka.com]

- 2. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Phosphonate-stabilized silver nanoparticles: one-step synthesis and monolayer assembly - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]

An In-Depth Technical Guide to the Synthesis of n-Hexylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for n-hexylphosphonic acid, a valuable compound in surface chemistry, materials science, and as an intermediate in chemical synthesis. The document details the most common and effective methods for its preparation, including the Michaelis-Arbuzov reaction followed by hydrolysis, and the Grignard reaction. This guide is intended to provide researchers and professionals in drug development and chemical synthesis with the necessary information to select and perform the optimal synthesis for their specific applications.

Introduction to n-Hexylphosphonic Acid

n-Hexylphosphonic acid is an organophosphorus compound characterized by a hexyl group attached to a phosphonic acid moiety. This structure imparts amphiphilic properties, making it useful as a surfactant, for surface modification of materials to enhance hydrophobicity, and in the preparation of nanoparticles like quantum dots.[1][2][3] Its ability to form self-assembled monolayers on various substrates makes it a key component in coatings and for imparting water-repellency to textiles.[1][2]

Primary Synthesis Pathways

The synthesis of n-hexylphosphonic acid is typically achieved through a two-step process: first, the formation of a carbon-phosphorus bond to create a dialkyl n-hexylphosphonate, followed by the hydrolysis of the phosphonate (B1237965) ester to the desired phosphonic acid. The most prevalent methods for the initial C-P bond formation are the Michaelis-Arbuzov reaction and the reaction of a Grignard reagent with a dialkyl phosphite (B83602).

Michaelis-Arbuzov Reaction Pathway

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[4][5] It involves the reaction of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, in this case, a 1-halohexane (e.g., 1-bromohexane).[5][6] The reaction proceeds via a nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) intermediate, which then undergoes dealkylation to yield the dialkyl alkylphosphonate.[4][5]

This protocol is adapted from the general procedure for the Michaelis-Arbuzov reaction.[7]

-

Materials:

-

1-Bromohexane

-

Triethyl phosphite

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromohexane (1 equivalent) and triethyl phosphite (1.2 to 1.5 equivalents).

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere. The reaction is typically exothermic.

-

Maintain the temperature and monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is generally complete within 2-4 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. Diethyl n-hexylphosphonate is a colorless oil.

-

| Parameter | Value | Reference |

| Reactants | 1-Bromohexane, Triethyl phosphite | [7] |

| Molar Ratio | 1 : 1.2-1.5 (Bromohexane : Phosphite) | [7] |

| Temperature | 150-160 °C | [7] |

| Reaction Time | 2-4 hours | [7] |

| Typical Yield | >85% |

Table 1: Quantitative data for the synthesis of diethyl n-hexylphosphonate.

Hydrolysis of Diethyl n-Hexylphosphonate

The final step in the synthesis is the hydrolysis of the diethyl n-hexylphosphonate to n-hexylphosphonic acid. This can be achieved through several methods, with acidic hydrolysis being the most common.[6][8] Alternative methods using silyl (B83357) halides, such as bromotrimethylsilane (B50905) (TMSBr), offer milder reaction conditions.[8]

This protocol is a general and widely used method for the hydrolysis of dialkyl phosphonates.[6][8]

-

Materials:

-

Diethyl n-hexylphosphonate

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, add diethyl n-hexylphosphonate and an excess of concentrated hydrochloric acid (e.g., 6-12 M).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 110°C).

-

Maintain reflux for 8-12 hours. The progress of the hydrolysis can be monitored by ³¹P NMR.

-

After the reaction is complete, cool the mixture and remove the excess HCl and water by vacuum distillation.

-

The resulting crude n-hexylphosphonic acid can be further purified by recrystallization.

-

This method provides a milder alternative to strong acid hydrolysis.[8]

-

Materials:

-

Diethyl n-hexylphosphonate

-

Bromotrimethylsilane (TMSBr)

-

-

Procedure:

-

To a solution of diethyl n-hexylphosphonate in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of bromotrimethylsilane at room temperature under a nitrogen atmosphere.

-

Stir the mixture for several hours until the reaction is complete (monitored by ³¹P NMR).

-

Carefully add methanol to the reaction mixture to hydrolyze the silyl ester intermediate.

-

Remove the solvent and volatile byproducts under reduced pressure to yield n-hexylphosphonic acid.

-

| Parameter | Acidic Hydrolysis | TMSBr Hydrolysis |

| Reagents | Concentrated HCl | TMSBr, Methanol |

| Temperature | Reflux (~110 °C) | Room Temperature |

| Reaction Time | 8-12 hours | 2-6 hours |

| Typical Yield | >90% | >95% |

| References | [6][8] | [8] |

Table 2: Comparison of hydrolysis methods for diethyl n-hexylphosphonate.

Grignard Reaction Pathway

This protocol outlines the general steps for this synthesis route.[9]

-

Materials:

-

1-Bromohexane

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Diethyl phosphite

-

Aqueous acid (e.g., HCl) for workup

-

-

Procedure:

-

Prepare the n-hexylmagnesium bromide Grignard reagent by reacting 1-bromohexane with magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

In a separate flask, cool a solution of diethyl phosphite in the same anhydrous solvent to a low temperature (e.g., 0°C).

-

Slowly add the prepared Grignard reagent to the diethyl phosphite solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified period.

-

Quench the reaction by carefully adding an aqueous acid solution.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

The resulting n-hexylphosphonic acid can be purified by recrystallization or chromatography.

-

| Parameter | Value | Reference |

| Reactants | n-Hexylmagnesium bromide, Diethyl phosphite | [9] |

| Solvent | Anhydrous diethyl ether or THF | [9] |

| Temperature | 0 °C to room temperature | [9] |

| Workup | Acidic (e.g., HCl) | [9] |

| Typical Yield | Moderate to good | [9] |

Table 3: General quantitative data for the Grignard synthesis of n-hexylphosphonic acid.

Other Synthetic Approaches

While the Michaelis-Arbuzov and Grignard pathways are the most common, other methods for the synthesis of phosphonic acids exist, though they are less frequently employed for simple alkylphosphonic acids like n-hexylphosphonic acid. These include the oxidation of corresponding phosphines or phosphinites and the Pudovik reaction, which is more relevant for the synthesis of α-aminophosphonates.[11]

Conclusion

The synthesis of n-hexylphosphonic acid is well-established, with the Michaelis-Arbuzov reaction followed by acid or silyl halide-mediated hydrolysis being the most reliable and high-yielding pathway. The choice of hydrolysis method can be tailored based on the desired reaction conditions, with McKenna's method offering a milder alternative to strong acid reflux. The Grignard reaction provides a viable alternative route, particularly when the starting alkyl halide is not suitable for the Michaelis-Arbuzov reaction. This guide provides the fundamental protocols and quantitative data necessary for the successful synthesis of n-hexylphosphonic acid for a variety of research and development applications.

References

- 1. hiyka.com [hiyka.com]

- 2. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. grokipedia.com [grokipedia.com]

- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. kar.kent.ac.uk [kar.kent.ac.uk]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility of Hexylphosphonic Acid: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of hexylphosphonic acid in aqueous and organic media, addressing current data gaps and providing a methodological framework for experimental determination.

For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds and excipients is a cornerstone of formulation and delivery. This compound, a versatile intermediate and surface-modifying agent, presents a unique solubility profile that is critical to its application. This technical guide synthesizes the available data on its solubility, clarifies existing ambiguities in the literature, and provides detailed experimental protocols for researchers to determine its solubility in various solvent systems.

Quantitative Solubility Data

Aqueous Solubility

There are conflicting reports regarding the solubility of this compound in water. While several chemical suppliers classify it as insoluble, at least one source provides a quantitative value indicating slight solubility. This discrepancy may arise from differences in the physical form of the acid (e.g., crystalline solid vs. liquid) or the experimental conditions under which solubility was determined.

Table 1: Reported Aqueous Solubility of this compound

| Solubility Description | Quantitative Value (at 25°C) | Source(s) |

| Insoluble | Not specified | [1][2][3][4] |

| Slightly Soluble (微溶) | 7.1 g/L | [5][6] |

| Soluble | Not specified | [6] |

Given these inconsistencies, it is imperative for researchers to experimentally determine the aqueous solubility of this compound under their specific conditions of use.

Organic Solvent Solubility

This compound is generally described as having good to excellent solubility in organic solvents, a property attributed to its hexyl chain.[7] It is reported to be soluble in methanol.[1][3][8][9] However, specific quantitative data for its solubility in a range of common organic solvents is largely absent from the literature.

To provide a point of reference, the table below includes qualitative data for this compound and quantitative data for a shorter-chain analogue, propylphosphonic acid. This comparison suggests that other polar organic solvents are likely to be effective for this compound as well.

Table 2: Solubility of this compound and a Related Compound in Organic Solvents

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Methanol | Soluble | Not Specified |

| Propylphosphonic Acid | Ethanol | ~ 30 mg/mL | Not Specified |

| Propylphosphonic Acid | Dimethyl Sulfoxide (DMSO) | ~ 2 mg/mL | Not Specified |

| Propylphosphonic Acid | Dimethylformamide (DMF) | ~ 5 mg/mL | Not Specified |

The lack of comprehensive quantitative data underscores the need for experimental determination of the solubility of this compound in solvents relevant to specific research and development applications.

Experimental Protocol for Solubility Determination

For researchers needing to generate precise solubility data for this compound, the isothermal saturation method is a robust and widely accepted technique. The following protocol is a generalized procedure adapted from methods used for similar phosphonic acids, such as phenylphosphonic acid.

Principle of the Isothermal Saturation Method

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. By allowing the system to reach thermodynamic equilibrium, the concentration of the dissolved solute in the liquid phase represents its solubility at that temperature.

Materials and Apparatus

-

This compound (solid, of known purity)

-

Solvent of interest (analytical grade)

-

Jacketed glass vessel or temperature-controlled shaker bath

-

Magnetic stirrer and stir bars

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

Step-by-Step Procedure

-

Temperature Control: Set the jacketed glass vessel or shaker bath to the desired experimental temperature. Allow the system to equilibrate.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the solvent in the vessel. The presence of undissolved solid is crucial to ensure that the solution remains saturated.

-

Equilibration: Seal the vessel to prevent solvent evaporation and stir the mixture vigorously for a sufficient period to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and may range from several hours to over 24 hours. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Gravimetric Analysis: Accurately weigh a clean, dry container. Transfer the filtered saturated solution to the container and re-weigh to determine the mass of the solution.

-

Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Continue drying until a constant mass is achieved.

-

Calculation of Solubility: Weigh the container with the dried solute. The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty container. The solubility can then be expressed in various units, such as g/100 mL, mg/mL, or mole fraction.

Visualizing the Experimental Workflow

The logical flow of the isothermal saturation method for determining solubility can be visualized as follows:

Logical Solvent Selection Pathway

The choice of a suitable solvent for this compound depends on the intended application. The following diagram illustrates a logical pathway for solvent selection based on solubility and other critical factors.

References

- 1. N-HEXYLPHOSPHONIC ACID CAS#: 4721-24-8 [m.chemicalbook.com]

- 2. N-HEXYLPHOSPHONIC ACID | 4721-24-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. n-Hexylphosphonic acid | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4721-24-8 CAS MSDS (N-HEXYLPHOSPHONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | C6H15O3P | CID 312552 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to n-Hexylphosphonic Acid (CAS 4721-24-8): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Hexylphosphonic acid (HPA), identified by CAS number 4721-24-8, is an organophosphorus compound with a growing presence in materials science and industrial applications. Its amphiphilic nature, stemming from a six-carbon alkyl chain and a polar phosphonic acid headgroup, allows it to function effectively as a surface modifying agent, corrosion inhibitor, and nanoparticle capping ligand. This technical guide provides a comprehensive overview of the known chemical and physical properties of HPA, its primary uses, and available experimental data. While its applications in materials science are well-documented, this guide also addresses the current scarcity of data regarding its biological activity and potential roles in drug development, an area ripe for future investigation.

Chemical and Physical Properties

n-Hexylphosphonic acid is a white to off-white crystalline solid at room temperature. Its chemical structure consists of a hexyl group covalently bonded to a phosphorus atom, which is double-bonded to one oxygen atom and single-bonded to two hydroxyl groups. This structure imparts both hydrophobic and hydrophilic characteristics to the molecule.

Table 1: Physicochemical Properties of n-Hexylphosphonic Acid

| Property | Value | Reference(s) |

| CAS Number | 4721-24-8 | [1][2] |

| Molecular Formula | C₆H₁₅O₃P | [1][2] |

| Molecular Weight | 166.16 g/mol | [2][3] |

| IUPAC Name | Hexylphosphonic acid | [3] |

| Synonyms | HPA, 1-Hexanephosphonic acid | [4] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 108-110 °C | [4] |

| Boiling Point | 299.7 °C at 760 mmHg | [4] |

| Density | 1.132 g/cm³ | [4] |

| Solubility | Soluble in methanol, insoluble in water. | [1][4] |

| pKa | 2.66 ± 0.10 (Predicted) | [4] |

Table 2: Chemical Identifiers

| Identifier | String | Reference(s) |

| SMILES | CCCCCCP(=O)(O)O | [3] |

| InChI | InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) | [3] |

| InChIKey | GJWAEWLHSDGBGG-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of n-hexylphosphonic acid typically involves the Michaelis-Arbuzov reaction, a widely used method for forming carbon-phosphorus bonds.[6] A general scheme for this synthesis is presented below.

Caption: General synthesis of n-hexylphosphonic acid.

Illustrative Experimental Protocol: Synthesis of n-Alkylphosphonic Acids

While a specific, detailed protocol for n-hexylphosphonic acid was not available in the searched literature, the following is a representative procedure for the synthesis of alkylphosphonic acids, which can be adapted for HPA.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place triethyl phosphite.

-

Addition of Alkyl Halide: Slowly add 1-bromohexane to the triethyl phosphite at room temperature with constant stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours to drive the Michaelis-Arbuzov reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure.

-

Hydrolysis: The resulting diethyl hexylphosphonate is then hydrolyzed to the phosphonic acid. This is typically achieved by refluxing with concentrated hydrochloric acid for several hours.[6]

-

Isolation: The solvent is removed in vacuo, and the crude n-hexylphosphonic acid is purified by recrystallization from a suitable solvent.

Core Applications

The primary applications of n-hexylphosphonic acid are centered around its ability to interact with and modify surfaces.

Corrosion Inhibition

n-Hexylphosphonic acid is an effective corrosion inhibitor for various metals and alloys.[7] The phosphonic acid group has a strong affinity for metal oxide surfaces, where it can form a self-assembled monolayer (SAM). This monolayer acts as a protective barrier, preventing the underlying metal from coming into contact with corrosive agents in the environment.[8][9] The hexyl chain of the molecule contributes to the formation of a dense, hydrophobic layer, further enhancing the protective effect.[10]

Table 3: Representative Corrosion Inhibition Data for a Phosphonic Acid System

| Inhibitor System | Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |

| Blank (Low Chloride) | - | -720 | 15.8 | - | [11] |

| TBP + Zn²⁺ + Citrate | TBP: 50, Zn²⁺: 30, Citrate: 200 | -680 | 1.2 | 92.4 | [11] |

| Note: This data is for a tertiary butyl phosphonate (B1237965) system and is presented as a representative example of the type of quantitative data obtained in corrosion inhibition studies. |

Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)

The following protocol outlines a standard weight loss method for evaluating the efficacy of a corrosion inhibitor.[11]

Caption: Experimental workflow for the weight loss method.

-

Specimen Preparation: Metal coupons (e.g., carbon steel) of known dimensions are polished, degreased, and dried.

-

Initial Weighing: The initial weight of each coupon is accurately recorded.

-

Immersion: The coupons are immersed in the corrosive solution (e.g., 3.5% NaCl) with and without various concentrations of n-hexylphosphonic acid.

-

Exposure: The coupons are left in the solutions for a predetermined period under controlled temperature.

-

Cleaning: After exposure, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., ASTM G1).

-

Final Weighing: The final weight of the cleaned and dried coupons is recorded.

-

Calculation: The weight loss, corrosion rate, and inhibition efficiency are calculated.

Nanoparticle Synthesis and Surface Modification

n-Hexylphosphonic acid is widely used as a capping agent or surfactant in the synthesis of nanoparticles, such as cadmium selenide (B1212193) (CdSe) quantum dots.[1][2][12] During the synthesis, HPA molecules bind to the surface of the growing nanocrystals. This serves two main purposes: it controls the growth and size of the nanoparticles, and it provides a stable colloidal dispersion by preventing aggregation.[13] The length of the alkyl chain of the phosphonic acid can influence the final shape and size of the nanoparticles.[12]

Illustrative Experimental Protocol: Synthesis of CdSe Quantum Dots

The following is a general procedure for the synthesis of CdSe quantum dots where HPA can be used as a capping agent.[13][14][15]

-

Precursor Preparation: A cadmium precursor is prepared by dissolving a cadmium salt (e.g., cadmium oxide) in a high-boiling point solvent with a coordinating ligand, which can be n-hexylphosphonic acid. A selenium precursor is prepared separately.

-

Injection: The selenium precursor is rapidly injected into the hot cadmium precursor solution under an inert atmosphere.

-

Growth: The temperature is maintained at a specific level to allow for the growth of the CdSe nanocrystals. The size of the quantum dots can be controlled by the reaction time and temperature.

-

Quenching and Isolation: The reaction is stopped by cooling the mixture. The quantum dots are then precipitated, isolated by centrifugation, and washed to remove unreacted precursors.

-

Characterization: The resulting quantum dots are characterized by techniques such as UV-Vis and photoluminescence spectroscopy to determine their optical properties, and transmission electron microscopy (TEM) to determine their size and shape.

Biological Activity and Drug Development Potential

A thorough review of the available scientific literature reveals a significant lack of data on the specific biological activities of n-hexylphosphonic acid. There are no readily available studies on its cytotoxicity, mechanism of action in biological systems, or its potential as a therapeutic agent.

While the broader class of phosphonic acids has been explored for various biomedical applications, and nanoparticles functionalized with phosphonic acids are being investigated for drug delivery and bioimaging, specific data for n-hexylphosphonic acid in these areas is absent. One study on N,N-hexyl,methyl-polyethylenimine (HMPEI) showed biocompatibility and biofilm inhibition, but this is a different compound.[16][17]

Researchers and drug development professionals should be aware that any potential biological application of n-hexylphosphonic acid would require extensive foundational research, including in vitro and in vivo toxicity studies, to establish its safety profile and therapeutic potential.

Analytical Data

Table 4: Expected Spectroscopic Data for n-Hexylphosphonic Acid

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the hexyl chain, with distinct chemical shifts for the protons on the carbon adjacent to the phosphorus atom. A broad singlet for the acidic protons of the P(O)(OH)₂ group. |

| ¹³C NMR | Six distinct signals for the carbon atoms of the hexyl chain. The carbon atom directly bonded to the phosphorus will show coupling (J-coupling) with the phosphorus atom. |

| ³¹P NMR | A single resonance in the phosphonate region of the spectrum. |

| FT-IR | Characteristic broad O-H stretching vibrations from the P(O)(OH)₂ group, C-H stretching vibrations from the hexyl chain, a strong P=O stretching vibration, and P-O-H bending vibrations.[9] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (166.16 g/mol ) and fragmentation patterns characteristic of an alkylphosphonic acid. |

Conclusion

n-Hexylphosphonic acid is a versatile molecule with established applications in materials science, primarily as a corrosion inhibitor and a surface-modifying agent in nanoparticle synthesis. Its chemical and physical properties are well-characterized, and general synthetic routes are established. However, there is a significant gap in the scientific literature regarding its biological properties and potential for use in drug development. This presents an opportunity for future research to explore the biocompatibility, cytotoxicity, and potential therapeutic applications of this and related alkylphosphonic acids, which could open up new avenues for their use in the biomedical field.

References

- 1. N-HEXYLPHOSPHONIC ACID | 4721-24-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H15O3P | CID 312552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. n-Hexylphosphonic acid 2 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hiyka.com [hiyka.com]

- 11. benchchem.com [benchchem.com]

- 12. reinste.com [reinste.com]

- 13. researchgate.net [researchgate.net]

- 14. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 15. scribd.com [scribd.com]

- 16. Biocompatibility and biofilm inhibition of N,N-hexyl,methyl-polyethylenimine bonded to Boston Keratoprosthesis materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biocompatibility and biofilm inhibition of N,N-hexyl,methyl-polyethylenimine bonded to Boston Keratoprosthesis materials - PMC [pmc.ncbi.nlm.nih.gov]

Hexylphosphonic Acid: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of hexylphosphonic acid, specifically its molecular weight and density. The information is presented to support research, development, and application of this compound in various scientific fields.

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Unit |

| Molecular Weight | 166.16 | g/mol |

| Density | 1.132 | g/cm³ |

Detailed Physicochemical Characteristics

A more comprehensive breakdown of the key identifiers and properties of this compound is provided below.

| Parameter | Data |

| Chemical Formula | C₆H₁₅O₃P |

| CAS Number | 4721-24-8 |

| Molecular Weight | 166.16 g/mol [1][2][3][4] |

| Density | 1.132 g/cm³[5] |

| Appearance | White to off-white powder or solid |

| Melting Point | 108-110 °C[5] |

Experimental Protocols

While specific experimental documentation for this compound is not extensively detailed in publicly available literature, the following protocols describe standard methodologies for determining the molecular weight and density of solid organic acids like this compound.

Determination of Molecular Weight by Mass Spectrometry

Objective: To determine the precise molecular mass of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, is used.

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like phosphonic acids. The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The molecular weight is determined from the peak corresponding to the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). The high resolution of the instrument allows for the determination of the exact molecular weight.

Determination of Density by Gas Pycnometry

Objective: To determine the true density of solid this compound.

Methodology:

-

Sample Preparation: A known mass of dry this compound powder is accurately weighed and placed into the sample chamber of the gas pycnometer.

-

Instrumentation: A gas pycnometer, which measures the volume of a solid by displacement of a non-reactive gas (typically helium), is used.

-

Measurement Principle: The instrument works based on Boyle's Law. It has two chambers of known volume. The gas is first introduced into a reference chamber, and the pressure is measured. Then, a valve is opened to allow the gas to expand into the sample chamber.

-

Data Acquisition: The pressure change after the expansion is measured. This allows for the calculation of the volume of the solid sample, as the volume of the chambers is known.

-

Calculation: The density (ρ) is calculated using the formula: ρ = mass / volume

-

Replicates: The measurement is typically repeated several times to ensure accuracy and precision, and the average value is reported.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the molecular weight and density of this compound.

Caption: Workflow for determining the molecular weight and density of this compound.

References

Thermal Stability of Hexylphosphonic Acid for High-Temperature Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexylphosphonic acid (HPA) is a versatile organophosphorus compound utilized in a range of applications, including as a surface modifier for nanoparticles, a corrosion inhibitor, and a surfactant.[1][2] For its effective use in high-temperature environments, a thorough understanding of its thermal stability is paramount. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics and thermal decomposition behavior. Due to the limited availability of direct, publicly accessible quantitative thermal analysis data for this compound, this guide also draws upon data from related phosphonic acids to infer potential decomposition mechanisms and temperature limitations. Detailed experimental protocols for key thermal analysis techniques are also provided to enable researchers to conduct their own assessments.

Physical and Thermal Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅O₃P | [7] |

| Molecular Weight | 166.16 g/mol | [7] |

| Melting Point | 97-110 °C | [4] |

| Boiling Point | 299.7 °C at 760 mmHg | [4] |

| Density | 1.132 g/cm³ | [4] |

| Flash Point | 135 °C | [4] |

Table 1: Physical and Thermal Properties of this compound

Thermal Decomposition of Alkylphosphonic Acids

The thermal decomposition of phosphonic acids generally involves the cleavage of the carbon-phosphorus (C-P) bond.[5] For alkylphosphonic acids, this process is expected to yield phosphorus-containing species and hydrocarbons. The exact decomposition products and pathway can be influenced by factors such as the temperature, heating rate, and the surrounding atmosphere.

While a detailed, experimentally verified decomposition mechanism for this compound is not available, a plausible pathway based on the decomposition of other phosphonic acids is illustrated in the diagram below. This proposed mechanism involves the initial dehydration of the phosphonic acid group, followed by the cleavage of the C-P bond at higher temperatures.

Figure 1: Proposed Thermal Decomposition Pathway for this compound. This diagram illustrates a potential decomposition mechanism involving dehydration followed by C-P bond cleavage.

Experimental Protocols for Thermal Stability Analysis

To rigorously assess the thermal stability of this compound for high-temperature applications, a suite of analytical techniques should be employed. The following sections detail the standard experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the decomposition temperature of a material.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum mass loss, and the residual mass at the final temperature.

Figure 2: Experimental Workflow for Thermogravimetric Analysis (TGA). This diagram outlines the key steps in performing TGA to determine thermal decomposition temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[2]

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Figure 3: Experimental Workflow for Differential Scanning Calorimetry (DSC). This diagram shows the process for identifying thermal transitions in a material using DSC.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[4][8]

Methodology:

-

Sample Preparation: A very small amount of this compound (micrograms) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600-1000°C) in an inert atmosphere.[8]

-

GC Separation: The volatile pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.

-

MS Detection: The separated components are introduced into a mass spectrometer, which generates a mass spectrum for each component, allowing for their identification.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the individual decomposition products, providing insight into the decomposition mechanism.

Figure 4: Experimental Workflow for Py-GC-MS. This diagram details the steps for identifying thermal decomposition products using Py-GC-MS.

High-Temperature Applications and Considerations

This compound's ability to form self-assembled monolayers on various substrates makes it a candidate for applications requiring thermal stability, such as in protective coatings and as a surface modifier for materials used in high-temperature processes.[1] However, the thermal stability of the alkyl chain is often the limiting factor in the overall stability of such monolayers.[6] For applications exceeding 200°C, it is crucial to consider the potential for decomposition of the hexyl group, which could lead to a loss of performance. The choice of substrate can also influence the thermal stability of the phosphonic acid layer, with metal oxides often providing a very stable anchoring point for the phosphonate (B1237965) headgroup.[6]

Conclusion

This technical guide has summarized the available information on the thermal stability of this compound for high-temperature applications. While direct quantitative data for HPA is limited, analysis of related compounds and standard thermal analysis techniques provide a framework for its evaluation. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a clear path for researchers to determine the precise thermal limits and decomposition behavior of this compound in their specific applications. For use in high-temperature environments, careful consideration of the potential for decomposition of the alkyl chain is essential to ensure material performance and longevity.

References

- 1. Investigation of thermal decomposition of phosphonic acids | Semantic Scholar [semanticscholar.org]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. shop.plasmachem.com [shop.plasmachem.com]

- 4. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. This compound | C6H15O3P | CID 312552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

Safety and handling precautions for Hexylphosphonic acid in a lab setting.

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Hexylphosphonic acid in a laboratory environment. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is a solid that can cause irritation upon contact.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[1][2] |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals.[3][4] |

Source: Safety Data Sheets from multiple suppliers.[1][2][3][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Data

| Property | Value |

| Molecular Formula | C₆H₁₅O₃P[1] |

| Molecular Weight | 166.16 g/mol [1] |

| Physical State | Solid, Crystal - Powder[5] |

| Melting Point | 97-103 °C |

| Partition coefficient: n-octanol/water (log Pow) | 1.171[6] |

| Storage Class Code | 11 - Combustible Solids |

Source: Safety Data Sheets and chemical databases.[1][5][6]

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and accidents.

3.1. Handling

-

Ventilation: Handle in a well-ventilated area.[3] Use a local exhaust ventilation system to control airborne dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[7]

-

Avoid Inhalation and Ingestion: Avoid breathing dust and avoid ingestion.[2][7]

-

Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

3.2. Storage

-

Container: Keep container tightly closed in a dry and well-ventilated place.[1][2][7]

-

Conditions: Store in a cool, dark place.[3]

-

Incompatible Materials: Store away from strong bases and oxidizing agents.[2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

Emergency Procedures

Immediate and appropriate response is crucial in case of an emergency.

5.1. First Aid Measures

Caption: First aid procedures for different routes of exposure to this compound.

5.2. Spill and Leak Procedures

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Caption: Logical workflow for handling a this compound spill.

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated.[6] The available data indicates the following:

Table 3: Summary of Toxicological Data

| Effect | Result | Target Organs |

| Carcinogenicity | No data available.[1] | Not applicable |

| Reproductive toxicity | No data available.[1] | Not applicable |

| STOT-single exposure | Category 3.[1][2] | Respiratory system.[1][2] |

| STOT-repeated exposure | No data available.[1] | No information available.[1] |

| Aspiration hazard | Not applicable.[1] | Not applicable |

Source: Safety Data Sheets.[1][2]

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are not provided in the publicly available safety data sheets. These classifications are typically based on studies conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For specific experimental details, it is recommended to consult the primary toxicological literature or contact the manufacturer.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[2] Do not allow the product to enter drains.[6]

This guide is intended to provide essential safety and handling information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before working with this compound and ensure that all laboratory personnel are trained on its proper handling and emergency procedures.

References

- 1. fishersci.fi [fishersci.fi]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | C6H15O3P | CID 312552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound >98.0% 4721-24-8 1G ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Analysis of Hexylphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for hexylphosphonic acid, a molecule of interest in various chemical and pharmaceutical applications. Due to the limited availability of public experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and characteristic vibrational frequencies for Fourier-Transform Infrared (FTIR) and Raman spectroscopy based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided, alongside a visual workflow for spectroscopic analysis.

Predicted and Characteristic Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are derived from typical ranges for the respective functional groups and should be considered as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (H-6) | ~ 0.9 | Triplet (t) | ~ 7 |

| -(CH₂)₄- (H-2 to H-5) | ~ 1.3 - 1.6 | Multiplet (m) | - |

| P-CH₂ (H-1) | ~ 1.7 - 2.0 | Multiplet (m) | - |

| P-(OH)₂ | Variable, broad | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-6 (CH₃) | ~ 14 |

| C-5 | ~ 22 |

| C-4 | ~ 31 |

| C-3 | ~ 30 |

| C-2 | ~ 25 |

| C-1 (P-CH₂) | ~ 28 (doublet due to ¹J-PC) |

Table 3: Predicted ³¹P NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) |

| ³¹P | ~ 25 - 40 |

Note: NMR chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P. The exact chemical shifts can be influenced by the solvent and concentration.

Vibrational Spectroscopy

Table 4: Characteristic FTIR and Raman Data for this compound

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Intensity |

| O-H stretch (P-OH) | 2500-3300 | 2500-3300 | Strong, very broad (FTIR) |

| C-H stretch (alkyl) | 2850-2960 | 2850-2960 | Strong (FTIR & Raman) |

| P=O stretch | 1150-1300 | 1150-1300 | Strong (FTIR) |

| P-O stretch | 900-1050 | 900-1050 | Strong (FTIR) |

| C-P stretch | 650-800 | 650-800 | Medium (FTIR & Raman) |

| CH₂ bend/scisso | 1450-1470 | 1450-1470 | Medium (FTIR & Raman) |

| O-P-O bend | 400-600 | 400-600 | Medium (Raman) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation [1][2][3][4][5]

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O), Methanol-d₄ (CD₃OD), or Chloroform-d (CDCl₃)).[2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

Cap the NMR tube securely.

2.1.2. Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[2]

-

For ³¹P NMR , acquire the spectrum with proton decoupling.[6] A coaxial insert containing 85% H₃PO₄ can be used as an external reference. The chemical shift range for phosphonates is typically broad, so ensure the spectral width is set accordingly.[6][7][8]

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation.

-

Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale.

Fourier-Transform Infrared (FTIR) Spectroscopy[9]

2.2.1. Sample Preparation (KBr Pellet Method) [9][10]

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[9]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9]

2.2.2. Data Acquisition

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance.

Raman Spectroscopy[11]

2.3.1. Sample Preparation

-

Place a small amount of solid this compound onto a microscope slide or into a capillary tube.

2.3.2. Data Acquisition [11][12][13]

-

Position the sample under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample. A laser with an excitation wavelength that does not cause fluorescence (e.g., 785 nm or 1064 nm) is often preferred for organic compounds.[14]

-

Set the laser power to a level that provides a good signal without causing sample degradation.

-

Acquire the Raman spectrum by collecting the scattered light. An appropriate acquisition time and number of accumulations should be used to obtain a high-quality spectrum.

-

The spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound such as this compound.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. depts.washington.edu [depts.washington.edu]

- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 8. 31P [nmr.chem.ucsb.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

- 11. A Typical Raman Spectrometer Setup [iridian.ca]

- 12. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Corrosion Inhibitors

Introduction

Corrosion is the natural degradation of a material, typically a metal, due to chemical or electrochemical reactions with its environment.[1][2] This process leads to significant economic losses and safety concerns across various industries, including oil and gas, construction, and chemical processing.[1][3] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, can effectively decrease the rate of corrosion.[4][5] They are a primary method for protecting metallic materials from corrosive damage.[6] This guide provides a comprehensive overview of the classification, mechanisms of action, and evaluation methodologies for corrosion inhibitors, tailored for researchers and scientists in the field.

Classification of Corrosion Inhibitors

Corrosion inhibitors can be classified based on their chemical nature or their mechanism of action.

-

Based on Chemical Nature:

-

Inorganic Inhibitors: These are metallic compounds such as chromates, molybdates, phosphates, nitrates, and silicates.[1][4] They typically work by forming a protective passivation film on the metal surface.[1][7]

-

Organic Inhibitors: These compounds, including amines, amino acids, and alcohols, function by adsorbing onto the metal surface to form a protective barrier.[4][8] They are widely used in industries like oil and gas and petrochemicals.[4]

-

-

Based on Mechanism of Action:

-

Anodic Inhibitors: These substances slow the corrosion process by inhibiting the anodic (oxidation) reaction.[5] They achieve this by forming a passive film over anodic sites on the metal surface.[2][5] Examples include chromates, molybdates, and nitrites.[5]

-

Cathodic Inhibitors: These inhibitors retard the cathodic (reduction) reaction.[5] They can either precipitate as a film on cathodic sites or "poison" the cathodic reaction itself.[5] Zinc salts and polyphosphates are common examples.[5][9]

-

Mixed-Type Inhibitors: These inhibitors reduce the rate of both the anodic and cathodic reactions, often by adsorbing over the entire metal surface to form a protective film.[4][5][9] Many organic inhibitors fall into this category.[5]

-

Core Mechanisms of Action

The efficacy of a corrosion inhibitor is determined by its ability to interact with the metal surface and the corrosive environment. The primary mechanisms are adsorption and film formation.

Adsorption Mechanism (Primarily Organic Inhibitors)

Organic inhibitors protect metals by adsorbing onto the surface and creating a barrier between the metal and the corrosive medium.[4][10] This adsorption process can be categorized as physisorption or chemisorption.[3][11]

-

Physisorption (Physical Adsorption): This involves weaker electrostatic forces, such as van der Waals forces, between the inhibitor molecules and the charged metal surface.[3][11] This process is typically reversible.

-

Chemisorption (Chemical Adsorption): This involves stronger chemical bonds formed by charge sharing or transfer from the inhibitor molecules to the metal surface.[11][12] Organic inhibitors containing heteroatoms like nitrogen, oxygen, sulfur, and phosphorus, or multiple bonds, can donate electrons to the vacant d-orbitals of the metal, forming a coordinate covalent bond.[11] This type of adsorption is stronger and more stable.

Often, the adsorption process is a combination of both physisorption and chemisorption.[12] The inhibitor molecules displace water molecules from the metal surface, forming a protective hydrophobic layer that prevents corrosive species from reaching the metal.[8][11]

Film Formation and Passivation (Primarily Inorganic Inhibitors)

Passivation is a process where a material becomes "passive," or less reactive to its environment, through the formation of a protective outer layer.[13][14] Many inorganic inhibitors function by facilitating the creation of this passive film.[1][13]

There are several theories for how these films form:

-

Oxide Film Theory: Anodic inhibitors, like chromates and molybdates, are oxidizing agents that help form a thin, stable, and tightly adherent layer of metal oxide (e.g., γ-Fe₂O₃) on the metal surface.[2][10] This passivating layer acts as an electronic barrier, preventing further oxidation of the metal.[2][13]

-

Precipitation Film Theory: Some inhibitors react with ions in the solution or with metal ions produced during corrosion to form insoluble precipitates on the metal surface.[10] For example, cathodic inhibitors like zinc salts can precipitate as zinc hydroxide (B78521) at cathodic sites, physically blocking the reduction reaction.[5] This film can be porous and may offer less protection than a true passive layer.[10]

Synergistic Effects

Synergism occurs when the combined inhibition effect of two or more components is greater than the sum of their individual effects.[15][16] This approach can improve the stability and uniformity of the protective film on the metal surface.[15] For example, the combination of certain organic compounds (cations) and anions (like iodide ions) can enhance adsorption and significantly increase inhibition efficiency.[15][17]

Experimental Protocols for Inhibitor Evaluation

Evaluating the performance of corrosion inhibitors requires standardized experimental techniques. The most common methods are weight loss measurements and electrochemical tests.[11][18]

Weight Loss Method

This is a fundamental gravimetric technique to determine the corrosion rate.[18][19]

Methodology:

-

Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased, dried, and precisely weighed.

-

Immersion: The coupons are immersed in the corrosive solution, both with and without the inhibitor, for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.[20]

-

Cleaning: After immersion, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), rinsed, dried, and reweighed.[19]

-

Calculation:

-

The weight loss (ΔW) is calculated.

-

The corrosion rate (CR) is determined using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.

-

The Inhibition Efficiency (IE%) is calculated as:[21] IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

-

Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique that provides rapid corrosion rate measurements and insights into the inhibitor's mechanism (anodic, cathodic, or mixed).[18][22]

Methodology:

-

Cell Setup: A standard three-electrode electrochemical cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[23]

-

Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (E_corr) is allowed to stabilize.[24]

-

Potential Scan: The potential of the working electrode is scanned at a slow, constant rate (e.g., 0.167 mV/s) from a potential cathodic to E_corr to a potential anodic to E_corr.[25][26]

-

Data Acquisition: The resulting current is measured as a function of the applied potential, generating a polarization curve (Tafel plot).

-

Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to E_corr. The inhibition efficiency is calculated using the corrosion current densities:[17] IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to investigate the properties of the metal/solution interface and the mechanism of inhibition.[18][27]

Methodology:

-

Cell Setup and Stabilization: The same three-electrode setup as for PDP is used. The system is allowed to reach a steady state at its E_corr.[23]

-

AC Signal Application: A small amplitude sinusoidal AC potential signal (e.g., 10 mV) is applied to the working electrode at its E_corr over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[28][29]

-

Data Acquisition: The resulting AC current response is measured. The impedance (Z) is calculated as the ratio of the AC potential to the AC current at each frequency.[30]

-

Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots. The Nyquist plot for a simple corrosion process often shows a semicircle.

-

The diameter of the semicircle corresponds to the charge transfer resistance (R_ct).

-

A larger R_ct value indicates a slower corrosion process and higher inhibition efficiency.[31]

-

Inhibition efficiency can be calculated using the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

-

Data Presentation

Quantitative data from inhibitor evaluation studies should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Inhibition Efficiency from Weight Loss Measurements

| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| 0 (Blank) | 15.2 | 1.85 | - |

| 0.1 | 5.8 | 0.71 | 61.6 |

| 0.5 | 2.1 | 0.26 | 85.9 |

| 1.0 | 1.3 | 0.16 | 91.4 |

Table 2: Electrochemical Data from Potentiodynamic Polarization

| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Slope (mV/dec) | Cathodic Slope (mV/dec) | Inhibition Efficiency (IE%) |

|---|---|---|---|---|---|

| 0 (Blank) | -450 | 155.0 | 75 | -125 | - |

| 0.1 | -435 | 58.9 | 72 | -121 | 62.0 |

| 0.5 | -428 | 22.3 | 70 | -118 | 85.6 |

| 1.0 | -420 | 13.2 | 68 | -115 | 91.5 |

Table 3: Electrochemical Data from EIS Measurements

| Inhibitor Conc. (mM) | R_s (Ω·cm²) | R_ct (Ω·cm²) | CPE-T (µF/cm²) | CPE-n | Inhibition Efficiency (IE%) |

|---|---|---|---|---|---|

| 0 (Blank) | 1.5 | 180 | 250 | 0.85 | - |

| 0.1 | 1.6 | 485 | 180 | 0.88 | 62.9 |

| 0.5 | 1.4 | 1250 | 125 | 0.90 | 85.6 |

| 1.0 | 1.5 | 2180 | 95 | 0.92 | 91.7 |

(Note: R_s = Solution resistance, R_ct = Charge transfer resistance, CPE = Constant Phase Element)

Conclusion